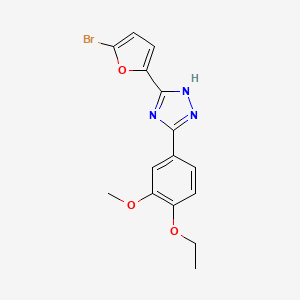![molecular formula C12H15N3O4S B11803977 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-on ist eine Verbindung, die zur Klasse der Benzoxazolderivate gehört. Benzoxazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt. Insbesondere diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen Potenzial gezeigt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-on beinhaltet typischerweise die Reaktion von 2-Aminobenzoxazol mit 4-Aminopiperidin und einem Sulfonierungsmittel. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) und Katalysatoren wie Triethylamin (TEA). Das Reaktionsgemisch wird in der Regel unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und Durchflussverfahren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Benzoxazolderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Rolle in biologischen Signalwegen.
Medizin: Erforscht auf seine entzündungshemmenden, antimikrobiellen und anticancerogenen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und verschiedene biologische Prozesse modulieren. Die Sulfonylgruppe spielt eine entscheidende Rolle bei der Verbesserung der Bindungsaffinität und -spezifität der Verbindung.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-substituierte Benzoxazolderivate: Diese Verbindungen teilen einen ähnlichen Benzoxazol-Kern, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führt.
Benzo[d]thiazolderivate: Diese Verbindungen besitzen einen Thiazolring anstelle eines Oxazolrings, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
Einzigartigkeit
6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-on ist einzigartig durch seine spezifische Kombination aus einem Benzoxazol-Kern mit einer Sulfonylgruppe und einer Aminopiperidin-Einheit. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei und macht es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C12H15N3O4S |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
6-(4-aminopiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H15N3O4S/c13-8-3-5-15(6-4-8)20(17,18)9-1-2-10-11(7-9)19-12(16)14-10/h1-2,7-8H,3-6,13H2,(H,14,16) |
InChI-Schlüssel |
UGXBLZXONGTCPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


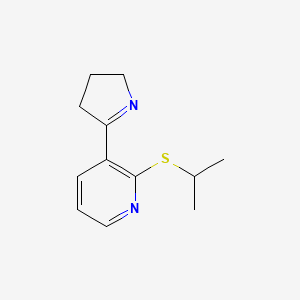




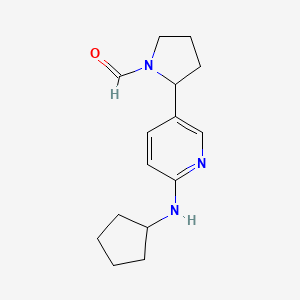

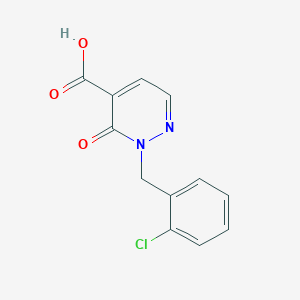
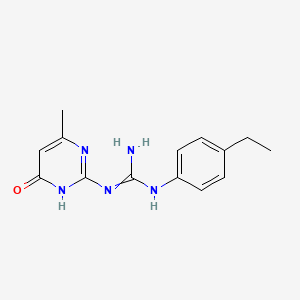

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)


